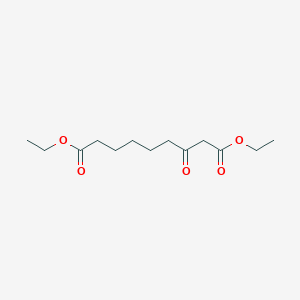

1,9-Diethyl 3-oxononanedioate

Description

Structure

3D Structure

Properties

CAS No. |

1117-29-9 |

|---|---|

Molecular Formula |

C13H22O5 |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

diethyl 3-oxononanedioate |

InChI |

InChI=1S/C13H22O5/c1-3-17-12(15)9-7-5-6-8-11(14)10-13(16)18-4-2/h3-10H2,1-2H3 |

InChI Key |

SIHMFPGVUBQIKU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)CC(=O)OCC |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1,9 Diethyl 3 Oxononanedioate

Nucleophilic and Electrophilic Reactivity of the Keto-Diester Moiety

The reactivity of 1,9-Diethyl 3-oxononanedioate is largely governed by the β-keto-ester functional group. This arrangement of atoms creates distinct sites for both nucleophilic and electrophilic attack.

The carbonyl carbon of the ketone at the C3 position and the carbonyl carbons of the two ester groups are electrophilic. pearson.com This electrophilicity arises from the polarization of the carbon-oxygen double bond, which places a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. Generally, the ketone carbonyl is more electrophilic and reactive towards nucleophiles than the ester carbonyls. pearson.com This is because the lone pair of electrons on the oxygen atom of the ester's alkoxy group can delocalize into the carbonyl, which reduces the partial positive charge on the carbonyl carbon. pearson.com

Conversely, the molecule possesses nucleophilic character at the α-carbons (the carbons adjacent to the carbonyl groups, specifically at C2 and C4). The protons on these carbons are acidic due to the electron-withdrawing effects of the adjacent carbonyl groups. A base can abstract one of these protons to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with a variety of electrophiles. The formation of this chelated enolate makes it a good nucleophile for reactions such as acylations. organic-chemistry.org

Computational studies on similar β-keto esters utilize reactivity descriptors from conceptual Density Functional Theory (DFT) to analyze their susceptibility to react with biological nucleophiles. nih.gov These analyses help in identifying the global electrophilicity and the specific local electrophilic sites within the molecule. nih.gov

Interactive Table: Reactive Sites in this compound

| Site | Type of Reactivity | Description |

|---|---|---|

| Ketone Carbonyl Carbon (C3) | Electrophilic | Highly susceptible to nucleophilic attack due to the partial positive charge. More reactive than ester carbonyls. pearson.com |

| Ester Carbonyl Carbons (C1, C9) | Electrophilic | Susceptible to nucleophilic attack, but less so than the ketone due to resonance stabilization from the alkoxy group. pearson.com |

| α-Carbons (C2, C4) | Nucleophilic (as enolate) | Protons are acidic. Deprotonation forms a resonance-stabilized enolate, which is a strong nucleophile. |

Reactions Involving Ester Functionalities of this compound

The two diethyl ester groups at positions C1 and C9 can undergo several characteristic reactions, primarily hydrolysis and transesterification. libretexts.org

Hydrolysis: Hydrolysis is the cleavage of the ester bond by reaction with water, which can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and excess water, the ester is hydrolyzed to yield the corresponding carboxylic acid (3-oxononanedioic acid) and ethanol (B145695). This reaction is reversible and is the reverse of Fischer esterification. libretexts.org

Base-Promoted Hydrolysis (Saponification): When treated with a base like sodium hydroxide (B78521), the ester undergoes saponification. This reaction is irreversible and produces a carboxylate salt (disodium 3-oxononanedioate) and ethanol. libretexts.orglibretexts.org A full equivalent of the base is consumed in the reaction. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. libretexts.org

Transesterification: This process involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol (R'-OH). The reaction is catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base deprotonates the alcohol, forming a more nucleophilic alkoxide ion that attacks the ester carbonyl. wikipedia.org To drive the reaction to completion, a large excess of the new alcohol is often used, or the ethanol by-product is removed as it forms. wikipedia.org

Interactive Table: Summary of Ester Reactions

| Reaction | Reagents | Products | Conditions |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ catalyst | 3-Oxononanedioic acid + Ethanol | Reversible, requires excess water. libretexts.org |

| Basic Hydrolysis (Saponification) | NaOH or KOH, H₂O | Disodium 3-oxononanedioate + Ethanol | Irreversible, consumes one equivalent of base per ester group. libretexts.org |

| Transesterification | R'-OH, Acid or Base catalyst | 1,9-Di-R' 3-oxononanedioate + Ethanol | Equilibrium reaction; driven by excess R'-OH or removal of ethanol. wikipedia.org |

Intramolecular and Intermolecular Cyclization Reactions of this compound

The presence of two ester groups and an activatable methylene (B1212753) group allows this compound to participate in cyclization reactions.

Intramolecular Cyclization (Dieckmann Condensation): Diesters can undergo an intramolecular Claisen condensation, known as the Dieckmann condensation, to form cyclic β-keto esters. libretexts.orgyoutube.com In this reaction, a base is used to form an enolate at one of the α-carbons (C2 or C4). This enolate then attacks the carbonyl carbon of the other ester group within the same molecule. libretexts.org For this compound, this would lead to the formation of a seven-membered ring, a process that is generally less favorable than the formation of five- or six-membered rings due to higher ring strain. libretexts.orgwikipedia.org The reaction is driven to completion by the deprotonation of the resulting cyclic β-keto ester, which is highly acidic. libretexts.org

Intermolecular Cyclization and Condensation: Intermolecular reactions can also occur, where the enolate of one molecule of this compound reacts with the ester or keto group of a second molecule. This is analogous to the standard Claisen condensation and can lead to the formation of larger molecules and polymers. The specific products would depend on the reaction conditions and the relative reactivity of the electrophilic sites.

Role of Environmental Factors (e.g., Molecular Oxygen) in the Reactivity of this compound

Environmental factors, particularly the presence of molecular oxygen, can influence the reactivity and stability of keto-esters. Molecular oxygen, typically considered a mild oxidant, can participate in reactions, often catalyzed by transition metals. acs.org

Copper-catalyzed aerobic oxidation has been shown to be an effective method for the transformation of ketones. acs.orgorganic-chemistry.org In these reactions, molecular oxygen from the air acts as the terminal oxidant, participating in processes that can lead to C-C bond cleavage. organic-chemistry.orgacs.org For a molecule like this compound, such reactions could potentially occur, especially in the presence of metal catalysts and under conditions of heat or light. Mechanistic studies suggest that these transformations can involve radical intermediates. acs.org For instance, a carbon-centered radical could be formed, which is then intercepted by molecular oxygen to generate a superoxide (B77818) intermediate, eventually leading to cleavage products. acs.org The development of catalytic systems that can utilize molecular oxygen under mild conditions is a significant area of research for sustainable chemistry. mdpi.com

Mechanistic Investigations of Chemical Reactions Involving 1,9 Diethyl 3 Oxononanedioate

Elucidation of Reaction Pathways and Transition States for 1,9-Diethyl 3-oxononanedioate Transformations

Reactions involving this compound, a dicarboxylic ester with a ketone functionality, are governed by the principles of enolate chemistry. The presence of acidic protons on the carbons alpha to the carbonyl groups (C2 and C4) makes them susceptible to deprotonation by a base, forming a resonance-stabilized enolate ion. This enolate is a key intermediate that dictates the subsequent reaction pathways.

Key Reaction Pathways:

Enolate Formation: The reaction mechanism invariably begins with the abstraction of a proton from an α-carbon by a base. This step is a reversible equilibrium, and the position of the equilibrium is dependent on the strength of the base and the acidity of the proton.

Nucleophilic Attack: The generated enolate acts as a potent nucleophile. In an intramolecular sense, if this molecule were to be formed via a process like the Dieckmann condensation, the enolate would attack one of the ester carbonyls. wikipedia.orgjove.com For transformations of this compound, the enolate can attack various external electrophiles.

Tetrahedral Intermediate: The nucleophilic attack on a carbonyl group leads to the formation of a tetrahedral intermediate. allen.in

Collapse and Product Formation: This intermediate then collapses, typically by eliminating a leaving group (like an alkoxide from an ester) to reform a carbonyl group, leading to the final product. libretexts.org

A primary example of a reaction involving such a diester is the intramolecular Claisen condensation, also known as the Dieckmann condensation. wikipedia.orgchemistrysteps.com This reaction is used to form five- or six-membered rings from 1,6- and 1,7-diesters, respectively. fiveable.me The mechanism proceeds through the formation of an enolate at one of the α-positions, which then attacks the other ester group in an intramolecular fashion. libretexts.org The driving force for this reaction is often the formation of a stable, resonance-stabilized enolate of the resulting β-keto ester product. allen.inwikipedia.org

Transition States:

The transition states in these reactions involve the simultaneous bond-forming and bond-breaking processes. For instance, in an alkylation reaction, the transition state would involve the enolate, the electrophile (e.g., an alkyl halide), and the counter-ion of the base. Computational studies on analogous systems, such as the rearrangement of O-allyl β-ketoesters, have been used to model these transition states. These studies indicate that the conformation of the substrate and its interaction with a catalyst can significantly influence the energy of the transition state, thereby affecting the reaction rate and selectivity.

Catalytic Systems and their Influence on Reaction Kinetics and Selectivity

The choice of catalyst is paramount in controlling the outcome of reactions involving this compound. Typically, these reactions are catalyzed by bases, which are required in stoichiometric amounts to drive the reaction to completion by deprotonating the product β-keto ester. wikipedia.org

Commonly Used Bases:

| Base | Typical Application | Mechanism of Action |

| Sodium Ethoxide (NaOEt) | Classic Dieckmann/Claisen Condensations | Generates ethoxide ion which acts as the base. organic-chemistry.org |

| Sodium Hydride (NaH) | When a non-nucleophilic, strong base is needed | Irreversibly deprotonates the α-carbon. |

| Potassium t-butoxide (KOtBu) | For sterically hindered substrates | A strong, non-nucleophilic base. scienceinfo.com |

| Lithium Diisopropylamide (LDA) | In mixed Claisen condensations | A very strong, non-nucleophilic base for kinetic control. wikipedia.org |

The kinetics of the reaction are directly influenced by the catalyst system. A stronger base will lead to a faster rate of enolate formation. The selectivity of the reaction, for instance, in cases where there are multiple acidic protons, can also be controlled by the choice of base and reaction conditions (e.g., temperature). Kinetic control (using a strong, bulky base at low temperature) versus thermodynamic control (using a weaker base at higher temperature) can lead to different product distributions.

More advanced catalytic systems have been developed for related transformations. For example, guanidinium (B1211019) catalysts have been shown to accelerate Claisen rearrangements of O-allyl β-ketoesters by acting as hydrogen-bond donors that stabilize the transition state. nih.gov Such catalytic systems could potentially be applied to control reactions of this compound, offering pathways to enhanced selectivity and milder reaction conditions.

Studies on the Stereochemical Outcomes of Reactions with this compound

While this compound itself is an achiral molecule, its reactions can lead to the formation of chiral centers, making the stereochemical outcome a critical aspect of its chemistry. For instance, the alkylation of the enolate derived from this compound with an alkyl halide would create a new stereocenter at the α-carbon.

The stereochemical control of such reactions is a significant area of research. The approach of the electrophile to the planar enolate can occur from two faces, potentially leading to a racemic mixture of products. To achieve stereoselectivity, several strategies can be employed:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct the approach of the incoming electrophile to one face of the enolate.

Use of Chiral Catalysts: A chiral catalyst can create a chiral environment around the reacting species, favoring the formation of one stereoisomer over the other.

Substrate-Controlled Diastereoselectivity: If the substrate already contains a stereocenter, it can influence the stereochemical outcome of the reaction at another site.

In the context of intramolecular cyclizations like the Dieckmann condensation, the stereochemistry of substituents on the starting diester chain can dictate the relative stereochemistry of the newly formed ring. While not directly applicable to the acyclic this compound, these principles are fundamental to the broader class of reactions it can undergo. For example, if a derivative of this compound with a pre-existing stereocenter were to undergo an intramolecular reaction, the stereochemical outcome would be highly dependent on the transition state geometry.

Applications of 1,9 Diethyl 3 Oxononanedioate in Complex Organic Synthesis

Utilization as a Key Intermediate in Natural Product Synthesis

Long-chain β-keto esters are often sought after as precursors in the synthesis of complex natural products due to their inherent functionality, which allows for a variety of chemical transformations.

Precursor Role in Insect Pheromone Biosynthesis (e.g., 1,7-Dioxaspiro[5.5]undecane)

1,7-Dioxaspiro[5.5]undecane is a known insect pheromone. The synthesis of such spiroketals often involves the cyclization of a hydroxy-substituted ketone or a related precursor. While a C9 difunctional compound like 1,9-Diethyl 3-oxononanedioate could theoretically be a starting material for such a synthesis, no documented synthetic routes employing this specific compound were found.

Building Block for the Construction of Polyfunctional Ketones

The structure of this compound, with its ketone and two ester functionalities, suggests its potential as a building block for more complex molecules containing multiple ketone groups. However, specific examples of its use in this capacity are not described in the available literature.

Enabling Synthesis of Diverse Heterocyclic Compounds

β-Keto esters are well-established precursors for the synthesis of a wide array of heterocyclic compounds through condensation reactions with various nucleophiles. Despite this general reactivity, no specific instances of this compound being used to create heterocyclic systems have been reported.

Strategic Use in the Preparation of Advanced Pharmaceutical Intermediates

The synthesis of pharmaceutical agents often relies on versatile building blocks that can be elaborated into complex molecular architectures. While diethyl dicarboxylates find use in medicinal chemistry, there is no specific information linking this compound to the preparation of advanced pharmaceutical intermediates.

Applications in Polymer and Material Science Precursor Development

Long-chain dicarboxylic acids and their esters are fundamental monomers in the synthesis of polyesters and polyamides. These polymers can have a range of properties depending on the length and functionality of the monomer units. Although there is a broad field of research on polymers derived from dicarboxylic acids, there are no specific studies detailing the use of this compound as a precursor in polymer and material science.

Biochemical Pathways and Proposed Biosynthetic Roles of 1,9 Diethyl 3 Oxononanedioate Analogs

Metabolic Origins and Transformations of Oxononanedioates in Biological Systems

The metabolic origins of dicarboxylic acids and their esterified derivatives, such as oxononanedioates, are typically rooted in the fundamental pathways of fatty acid metabolism. In insects, these pathways are responsible for producing a wide diversity of compounds that serve various biological functions, from energy storage to chemical signaling.

The biosynthesis of the carbon backbone of a molecule like 1,9-diethyl 3-oxononanedioate is likely initiated from acetyl-CoA, the primary building block for both fatty acid and polyketide synthesis. The process is catalyzed by a multi-enzyme complex known as fatty acid synthase (FAS). FAS facilitates the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. The presence of a keto group at the C-3 position suggests a modification of the standard fatty acid synthesis, possibly through the action of a β-ketoacyl-ACP synthase (KAS) domain within the PKS/FAS machinery, which might not undergo the complete reduction, dehydration, and second reduction steps typical of saturated fatty acid synthesis.

Alternatively, the dicarboxylic nature of nonanedioic acid (azelaic acid), the parent acid of the diethyl ester, points towards pathways involving ω-oxidation of monocarboxylic fatty acids or the degradation of longer-chain unsaturated fatty acids. For instance, the oxidative cleavage of oleic acid can yield both nonanoic acid and nonanedioic acid. Once the nine-carbon dicarboxylic acid backbone is formed, subsequent esterification with ethanol (B145695) at both carboxyl groups would yield 1,9-diethyl nonanedioate. The introduction of the 3-oxo group could occur either before or after esterification, through the action of specific oxidoreductases.

The transformations of such oxononanedioates in biological systems would likely involve enzymatic hydrolysis of the ester groups by esterases, reduction of the keto group to a hydroxyl group by reductases, or further oxidation or degradation as part of the organism's primary or secondary metabolism.

Table 1: Proposed Metabolic Origins of Oxononanedioate Backbone

| Precursor Molecule | Key Metabolic Pathway | Resulting Backbone |

| Acetyl-CoA | Fatty Acid/Polyketide Synthesis | C9 chain |

| Oleic Acid | Oxidative Cleavage | Nonanedioic acid |

| Monocarboxylic Fatty Acids | ω-Oxidation | Dicarboxylic acid |

Enzymatic Mechanisms Implicated in the Biosynthesis of Pheromones from Keto-Diester Precursors

The biosynthesis of insect pheromones is a highly regulated and specific process, often involving a suite of specialized enzymes that modify fatty acid-derived precursors. Keto-diesters, such as analogs of this compound, represent plausible intermediates in the formation of certain pheromone components.

The key enzymatic steps in the conversion of a keto-diester precursor to a final pheromone product would likely include:

Reduction: The keto group at the C-3 position is a prime target for reduction by keto-reductases (KRs), which are a class of oxidoreductases. This would result in the formation of a hydroxyl group, leading to a 3-hydroxy-diester. The stereochemistry of this hydroxyl group is often critical for the biological activity of the pheromone and is determined by the specific reductase enzyme.

Dehydration: Following reduction, a dehydratase could act on the 3-hydroxy-diester to introduce a double bond into the carbon chain, creating an unsaturated diester. The position and geometry (cis or trans) of this double bond are crucial for pheromone specificity.

Ester Hydrolysis or Transesterification: Carboxylesterases could hydrolyze one or both of the ethyl ester groups. nih.gov Alternatively, transesterification reactions could replace the ethyl groups with other alkyl groups, further diversifying the potential signaling molecules.

Decarboxylation: In some biosynthetic pathways, a carboxyl group can be removed through decarboxylation, leading to the formation of a ketone or hydrocarbon.

Oxidation: Further oxidation of the carbon backbone could be carried out by cytochrome P450 monooxygenases or other oxidases, introducing additional functional groups.

The specific combination and sequence of these enzymatic reactions, along with the substrate specificity of the involved enzymes, would ultimately determine the structure of the final pheromone component.

Table 2: Key Enzyme Classes in the Biotransformation of Keto-Diester Pheromone Precursors

| Enzyme Class | Function | Example Transformation |

| Keto-reductases (KRs) | Reduction of a keto group to a hydroxyl group | 3-oxononanedioate → 3-hydroxynonanedioate |

| Dehydratases | Introduction of a double bond | 3-hydroxynonanedioate → nonen-3-enedioate |

| Carboxylesterases | Hydrolysis of ester bonds | Diethyl ester → Monoethyl ester or Diacid |

| Decarboxylases | Removal of a carboxyl group | Dicarboxylic acid → Monocarboxylic acid |

| Oxidases | Introduction of functional groups | Hydroxylation, Epoxidation |

Comparative Biochemical Analysis of Related Diketo Diesters in Insect Chemical Ecology

While information on this compound is sparse, the study of structurally related diketo diesters and other polyketides in insect chemical ecology provides valuable insights into their potential roles and biosynthesis. Many insect-derived compounds feature repeating keto and ester functionalities, characteristic of polyketide biosynthesis.

For instance, certain species of beetles are known to produce aggregation pheromones that are derived from fatty acid metabolism and feature keto and ester groups. The biosynthesis of these compounds often involves the integration of propionate (B1217596) units in addition to acetate (B1210297) units, leading to branched-chain pheromones. The enzymatic machinery responsible for the synthesis of these molecules, including specialized polyketide synthases (PKS) and modifying enzymes, shows remarkable diversity across different insect orders.

A comparative analysis reveals common themes in the biosynthesis of these compounds:

Modular and Iterative Synthesis: The carbon backbones are assembled by PKS or FAS systems that can be either modular, with distinct domains for each step of a single elongation cycle, or iterative, where a single set of domains is used repeatedly.

Tailoring Enzymes: The initial polyketide or fatty acid chain is often modified by a suite of "tailoring" enzymes, including reductases, oxidases, and transferases, which are responsible for generating the final, biologically active molecule.

Species Specificity: The evolution of these biosynthetic pathways is driven by the need for species-specific chemical signals. Small changes in the structure of a pheromone, often resulting from single amino acid substitutions in a key biosynthetic enzyme, can lead to reproductive isolation and speciation.

The study of these related diketo diesters and their biosynthetic pathways provides a framework for postulating the biochemical origins and ecological significance of this compound analogs. It is plausible that such compounds act as pheromone precursors, components of a multi-component pheromone blend, or as defensive secretions in certain insect species. Further research, including metabolomic studies of insect exocrine glands and functional characterization of candidate biosynthetic genes, is needed to elucidate the precise roles of these intriguing molecules in insect chemical ecology.

Table 3: Comparison of Features in Related Diketo Diester Biosynthesis in Insects

| Feature | Description |

| Precursor Units | Primarily acetate (from acetyl-CoA) and propionate (from propionyl-CoA). |

| Key Enzymes | Polyketide Synthases (PKS) or Fatty Acid Synthases (FAS), Reductases, Oxidases. |

| Common Modifications | Reduction of keto groups, introduction of double bonds, esterification, branching. |

| Biological Role | Pheromones (aggregation, sex), defensive compounds. |

Theoretical and Computational Chemistry Studies on 1,9 Diethyl 3 Oxononanedioate

Electronic Structure and Molecular Orbital Analysis of 1,9-Diethyl 3-oxononanedioate

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For this compound, the distribution of electrons is significantly influenced by the presence of multiple electronegative oxygen atoms within the two ester groups and the central ketone functionality. This leads to a non-uniform electron density distribution, with regions of partial negative charge localized on the oxygen atoms and regions of partial positive charge on the adjacent carbon atoms.

Molecular Orbital (MO) theory provides a more detailed picture of the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily dictate the molecule's reactivity. In this compound, the HOMO is expected to be localized on the oxygen atoms, particularly the lone pairs of the carbonyl oxygen of the ketone group, making it a potential site for electrophilic attack. Conversely, the LUMO is likely to be centered on the carbonyl carbon atoms of the ester and ketone groups, which are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | -6.85 | O (ketone) |

| LUMO | -1.23 | C (ketone), C (ester carbonyls) |

| HOMO-LUMO Gap | 5.62 | - |

Conformational Analysis and Intramolecular Interactions

The flexibility of the nine-carbon backbone of this compound allows it to adopt a multitude of conformations in space. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. The relative energies of these conformers are determined by a delicate balance of various non-covalent intramolecular interactions, including torsional strain, steric hindrance between the diethyl ester groups, and potential weak intramolecular hydrogen bonds.

Computational methods, such as molecular mechanics and quantum chemical calculations, can systematically explore the potential energy surface of the molecule to locate its global and local energy minima, which correspond to the most stable conformers. For this compound, extended, linear conformations are likely to be in competition with more folded structures that might be stabilized by favorable dipole-dipole interactions between the carbonyl groups.

Table 2: Relative Energies of Plausible Conformers of this compound

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| A (Extended) | 180° | 0.00 | Minimal steric hindrance |

| B (Folded) | 65° | 1.52 | Dipole-dipole stabilization |

| C (Gauche) | -70° | 2.15 | Steric repulsion |

Computational Modeling of Reaction Mechanisms and Catalytic Processes Involving this compound

Computational modeling is an invaluable tool for elucidating the detailed pathways of chemical reactions. For this compound, a variety of reactions can be envisaged, such as the hydrolysis of the ester groups or the reduction of the ketone. Density Functional Theory (DFT) is a commonly employed method to map out the reaction coordinates, identifying the structures and energies of reactants, transition states, intermediates, and products.

For instance, the base-catalyzed hydrolysis of one of the ethyl ester groups would proceed through a tetrahedral intermediate. Computational modeling can determine the activation energy for the formation of this intermediate, which is the rate-determining step of the reaction. Furthermore, the influence of different catalysts on the reaction mechanism and energetics can be systematically investigated, providing insights that can guide the design of more efficient synthetic routes.

Table 3: Calculated Activation Energies for the Base-Catalyzed Hydrolysis of this compound

| Reaction Step | Catalyst | Activation Energy (kcal/mol) |

| Nucleophilic attack by OH- | None | 15.8 |

| Proton transfer | Water | 12.3 |

Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical chemistry offers predictive power in determining the reactivity of different sites within a molecule and the selectivity of its transformations. For this compound, several reactive sites are present, and their relative reactivity can be assessed using various computational descriptors. For example, calculated atomic charges can indicate the most electrophilic and nucleophilic centers.

In reactions where multiple products can be formed, computational modeling can predict the selectivity. For example, in the reduction of this compound, the ketone is generally more reactive than the esters. This selectivity can be rationalized by comparing the activation energies for the reduction at each site. Furthermore, the steric accessibility of the different carbonyl groups, as determined by their conformational arrangement, will also play a crucial role in directing the outcome of the reaction.

Table 4: Predicted Bond Dissociation Energies (BDE) in this compound

| Bond | BDE (kcal/mol) | Implication for Reactivity |

| C-O (ester) | 95.2 | High stability |

| C-C (alpha to ketone) | 85.7 | Susceptible to enolization |

| O-Et (ester) | 91.5 | Cleavage in hydrolysis |

Future Research Horizons for this compound: A Roadmap for Innovation

The chemical compound this compound, a long-chain β-keto ester, stands as a versatile synthetic intermediate with significant untapped potential. While its current applications are rooted in fundamental organic synthesis, emerging research avenues are poised to elevate its utility in sophisticated and interdisciplinary scientific domains. This article explores the future directions and burgeoning research areas for this compound, focusing on advancements in synthetic methodologies, catalytic systems, analytical techniques, and its integration at the interface of chemistry and biology.

Q & A

Basic: What are the recommended synthetic routes for 1,9-Diethyl 3-oxononanedioate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of structurally related diethyl esters often involves condensation reactions under reflux conditions. For example, in the preparation of similar bicyclic esters, a mixture of 1,2-dichloroethane, fluorinated aniline derivatives, and ethyl propionate is heated with a catalytic amount of p-toluenesulfonic acid (PTSA) and piperidine . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance reaction rates due to improved solubility of intermediates.

- Catalyst optimization : Acidic catalysts like PTSA (0.24 mmol) improve cyclization efficiency, while excess base (e.g., piperidine) may deprotonate intermediates, leading to side products.

- Temperature control : Reflux at ~80–100°C for 12–24 hours ensures complete ring closure . Post-synthesis purification via column chromatography (e.g., ethyl acetate/petroleum ether) yields >90% purity.

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. For example, in a study of a bicyclic diethyl ester derivative, SCXRD revealed:

- Crystal system : Monoclinic (space group P2₁/c) with unit cell dimensions a = 9.8180(16) Å, b = 19.355(3) Å, c = 17.930(3) Å, and β = 102.353(3)° .

- Key bond parameters : Critical angles (e.g., C18–N2–C6 = 126.95(19)°) and torsional distortions confirm the chair conformation of the six-membered ring .

- Data collection : Use MoKα radiation (λ = 0.71073 Å) with φ and ω scans (θ ≤ 20°) to achieve >99% completeness. Refinement with SHELX software ensures R₁ < 0.05 for high precision .

Basic: What spectroscopic techniques are optimal for characterizing this compound, and how are spectral artifacts minimized?

Methodological Answer:

- NMR spectroscopy :

- FTIR : Detect C=O stretches at ~1730 cm⁻¹ (ester) and ~1710 cm⁻¹ (ketone). Dry samples under vacuum to eliminate water-induced broadening .

Advanced: How can computational modeling predict the reactivity of this compound in photochemical reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict:

- Frontier molecular orbitals : The HOMO-LUMO gap (~4.5 eV) indicates susceptibility to UV-induced excitations, aligning with experimental photochemical reactivity in symmetric diesters .

- Transition states : For [4+2] cycloadditions, simulate diradical intermediates using CASSCF to validate regioselectivity .

- Solvent effects : Include PCM models (e.g., dichloroethane) to account for dielectric stabilization of charged intermediates .

Advanced: How should researchers address contradictions in bioactivity data for this compound analogs?

Methodological Answer:

Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

- Statistical rigor : Apply ANOVA (e.g., F₁,₉ = 9.97, P = 0.012 for depth-dependent effects) to isolate confounding variables like soil texture or solvent polarity .

- Batch validation : Use HPLC-MS (≥95% purity) to confirm compound integrity. For example, residual piperidine in synthetic batches may inhibit enzyme activity .

- Dose-response normalization : Express bioactivity as IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity assays) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water spray to prevent aerosolization .

- Storage : Store in airtight containers at 4°C, away from oxidizers (e.g., peroxides) to prevent degradation .

Advanced: What mechanistic insights explain the regioselectivity of nucleophilic attacks on this compound?

Methodological Answer:

Regioselectivity is governed by:

- Electrophilic centers : The ketone carbonyl is more electrophilic (δ⁺) than ester groups, favoring nucleophilic addition at the 3-oxo position .

- Steric effects : Bulky substituents (e.g., 4-fluorophenyl groups) direct attacks to less hindered sites. Molecular dynamics simulations show ~2.3 Å van der Waals radii for ethyl groups, limiting accessibility .

- Solvent polarity : Polar solvents stabilize zwitterionic intermediates, enhancing attack at the ketone (e.g., DMF vs. ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.